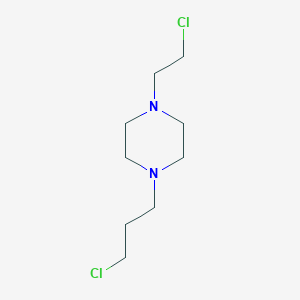![molecular formula C13H11NO2 B3346039 Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- CAS No. 113707-91-8](/img/structure/B3346039.png)
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl-
概要
説明
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- is a heterocyclic compound that features a fused pyrano and indole ring system
準備方法
The synthesis of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- can be achieved through several synthetic routes. One common method involves the trifluoroethanol-mediated ring-opening cyclization of 4-(2-oxiranylmethoxy)indoles. This reaction proceeds in a diastereoselective and 6-endo fashion to generate the desired pyrano[2,3-e]indol-3-ols in high yields . The reaction conditions typically require the presence of a π-activating aryl substituent on the reacting epoxide carbon atom.
化学反応の分析
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- undergoes various chemical reactions, including:
Diels–Alder Reactions: This compound can participate in Diels–Alder reactions with alkynes, leading to the formation of carbazole derivatives
Cyclization Reactions: The compound can also undergo cyclization reactions, such as the Pictet–Spengler cyclization, where an iminium ion acts as a transient directing group.
Common reagents used in these reactions include dimethyl acetylenedicarboxylate for Diels–Alder reactions and various cyclizing agents for cyclization reactions. The major products formed from these reactions are typically carbazole derivatives and other fused ring systems.
科学的研究の応用
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Synthetic Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, which are of interest in various chemical research areas.
作用機序
The mechanism of action of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- involves its interaction with molecular targets through various pathways. For instance, in the context of its anticancer activity, the compound may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: These compounds are known for their potential as PARP-1 inhibitors and have been evaluated for their antitumor activities.
Pyrano[2,3-f]chromene-4,8-dione: These derivatives have shown significant anticancer activities and are synthesized using phloroglucinol as a starting material.
The uniqueness of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- lies in its specific fused ring system and the diverse range of reactions it can undergo, making it a versatile compound in both synthetic and medicinal chemistry.
特性
IUPAC Name |
4,8-dimethyl-7H-pyrano[2,3-e]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-7-5-12(15)16-13-9(7)3-4-11-10(13)6-8(2)14-11/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZQNONHGBCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552146 | |
| Record name | 4,8-Dimethylpyrano[2,3-e]indol-2(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113707-91-8 | |
| Record name | 4,8-Dimethylpyrano[2,3-e]indol-2(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-](/img/structure/B3345960.png)
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)

![5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one](/img/structure/B3345974.png)

![1H-Benz[f]indole, 1-acetyl-](/img/structure/B3346007.png)



![2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-](/img/structure/B3346026.png)



![4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3346068.png)
